CD200 can be synthesized through various methods involving molecular biology techniques. The most common approaches include:
The synthesis process typically involves:
CD200 is characterized by its structural features:
The molecular weight of CD200 is approximately 40 kDa. Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its conformational dynamics and binding interactions with its receptor .
CD200 participates in several biochemical reactions primarily related to immune modulation:
The binding affinity between CD200 and CD200R has been quantified through various assays such as surface plasmon resonance and enzyme-linked immunosorbent assays (ELISA). These techniques enable researchers to determine the kinetics of the interaction and the impact on downstream signaling pathways .
The mechanism of action of CD200 involves:
Studies have shown that blocking the CD200-CD200R interaction can enhance anti-tumor immunity by reversing immune suppression in various cancer models .
CD200 is a glycoprotein with the following physical properties:
Relevant analyses such as circular dichroism spectroscopy have been employed to assess the secondary structure content of CD200, indicating a predominance of alpha-helical structures .
CD200 has several applications in scientific research and clinical settings:
The human CD200 gene (officially designated CD200 molecule) maps to chromosome 3q13.2 and spans approximately 30.2 kilobases. It comprises eight exons encoding a type I membrane glycoprotein. The gene structure includes two extracellular immunoglobulin (Ig)-like domains (V-type and C2-type), a transmembrane domain, and a short cytoplasmic tail lacking signaling motifs [1]. In mice, Cd200 localizes to chromosome 16 B5, demonstrating conserved synteny with humans. Expression analysis reveals broad tissue distribution, with highest levels in the brain (RPKM 5.4), placenta (RPKM 3.5), and lymphoid tissues [1] [5]. Alternative promoters and splicing mechanisms contribute to regulatory complexity, with splice variants showing tissue-specific expression patterns [10].
Table 1: Genomic Features of CD200
Organism | Chromosomal Location | Exon Count | Protein Isoforms | Key Aliases |
---|---|---|---|---|
Human | 3q13.2 | 8 | 6+ (e.g., CD200L, CD200S) | OX-2, MRC, MOX1 |
Mouse | 16 B5 | 8 | 4+ | Ox-2 |
CD200 exhibits remarkable evolutionary conservation across vertebrates, ranging from birds to primates. Phylogenetic studies indicate that CD200 arose early in vertebrate evolution, with paired receptors (CD200R and CD200R-like molecules) emerging through gene duplication events. The activating receptor CD200R1L diverged from the inhibitory CD200R1 via convergent evolution, showing longer branch lengths in phylogenetic trees—indicating accelerated evolution likely driven by pathogen pressure [2] [6]. Cartilaginous fish possess a primitive CD200 homolog, while bony fish, amphibians, reptiles, and mammals exhibit increasingly complex receptor families. Crucially, the CD200-CD200R axis is absent in invertebrates, highlighting its emergence as a vertebrate-specific immunoregulatory mechanism [5] [6].
Table 2: Evolutionary Conservation of CD200 and Paired Receptors
Species Class | CD200 Homolog | Inhibitory Receptor | Activating Receptor(s) | Notable Adaptations |
---|---|---|---|---|
Mammals (e.g., Human/Mouse) | Yes | CD200R1 | CD200R1L (human); Cd200rLa-d (mouse) | Rapid evolution of activating receptors |
Birds | Yes | CD200R1-like | CD200R1L-like | Conserved ligand-binding interface |
Bony Fish | Yes | Partial homolog | Absent | Limited receptor diversity |
CD200 belongs to the immunoglobulin superfamily (IgSF) and features two extracellular Ig-like domains: an N-terminal V-set domain and a membrane-proximal C2-set domain. The V-set domain (residues 1-110) contains the critical binding interface for CD200R, including the FG loop and complementarity-determining region (CDR) 3 [6]. The transmembrane domain (residues 231-253) anchors the protein, while the absence of intracellular signaling motifs distinguishes CD200 from its receptors. N-linked glycosylation at six conserved sites (e.g., Asn93, Asn150) modulates receptor binding affinity and stability. Structural analyses reveal that CD200-CD200R binding occurs through edge-to-edge interactions between the V-set domains, forming a 1:1 complex with a buried surface area of ~1,300 Ų [6] [10].
Table 3: Structural Domains of CD200 Protein
Domain | Residue Range | Structural Features | Functional Significance |
---|---|---|---|
N-terminal IgV domain | 1-110 | 9 β-strands (A/B/C/C'/C''/D/E/F/G); FG loop | Primary CD200R binding interface; CDR3 determinant |
Membrane-proximal IgC2 domain | 111-227 | 7 β-strands (A/B/C/D/E/F/G) | Structural stability; ligand-receptor spacing |
Transmembrane domain | 231-253 | α-helical | Membrane anchoring; hydrophobic interactions |
Cytoplasmic tail | 254-269 | Unstructured; no signaling motifs | Basolateral targeting; endocytosis regulation |
The human CD200 cytoplasmic tail is remarkably short (19 amino acids) and lacks classical signaling motifs. However, it contains conserved residues critical for subcellular trafficking and function:
Functional studies using tail-deletion mutants demonstrate impaired localization to immunological synapses and reduced immunosuppressive capacity. The tail's conformational flexibility allows transient interactions with cytoskeletal components, modulating CD200 surface retention and clustering [8] [10].
Soluble CD200 arises through two primary mechanisms:
Elevated sCD200 correlates with disease severity (e.g., COPD, cancer) and antagonizes membrane-bound CD200 by competing for CD200R binding. In the blood-brain barrier, endothelial-derived sCD200 inhibits T-cell transmigration by engaging CD200R on lymphocytes [3] [7].
Table 4: Mechanisms Generating Soluble CD200 Isoforms
Mechanism | Molecular Process | Regulators | Functional Consequences |
---|---|---|---|
Proteolytic cleavage | Ectodomain shedding by ADAM17/TACE | Inflammatory cytokines (TNF-α, IL-1β) | Immunosuppression; blocks leukocyte extravasation |
Alternative splicing | Exon 2 skipping; translation from downstream ATG | SF2/ASF; exonic splicing enhancer | Antagonizes full-length CD200; immune activation |
The truncated isoform CD200tr (or CD200S) lacks 43 N-terminal residues but retains the IgC2 domain and transmembrane region. Key functional attributes include:
Table 5: Functional Contrast Between CD200 Isoforms in Cancer
Isoform | Tumor Growth | Immune Cell Recruitment | Macrophage Phenotype | Therapeutic Potential |
---|---|---|---|---|
Full-length (CD200L) | Promotes | Immunosuppressive Tregs, MDSCs | M2-like (pro-tumor) | Target for blockade |
Truncated (CD200tr) | Inhibits | CD8+ T cells, activated dendritic cells | M1-like/Dendritic (anti-tumor) | Gene therapy candidate |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8